molecular formula C7H15N3O B13268196 N'-hydroxyazepane-1-carboximidamide

N'-hydroxyazepane-1-carboximidamide

Cat. No.: B13268196
M. Wt: 157.21 g/mol
InChI Key: HOPHQDQCFNGEKR-UHFFFAOYSA-N
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Description

N'-Hydroxyazepane-1-carboximidamide (CAS 54207-47-5) is a chemical compound of interest in organic and medicinal chemistry research. It is supplied as a high-purity material for laboratory use, with a molecular formula of C7H15N3O and a molecular weight of 157.21 g/mol . The compound is characterized by its seven-membered azepane ring backbone, which is functionalized with an N'-hydroxycarboximidamide group. This structural motif is often investigated for its metal-chelating properties and potential to interact with biological enzymes. The primary research applications for this compound and its analogs are in the field of chemical biology and protease inhibition. Related carboximidamide-derived compounds have been studied for their ability to bind to serine protease enzymes, such as prothrombin and urokinase-type plasminogen activator, which are crucial in processes like blood coagulation and cell migration . As such, this compound serves as a valuable building block or precursor in the synthesis of more complex molecules for biochemical probing and drug discovery efforts. It is also used as a reference standard in analytical chemistry. This product is strictly For Research Use Only (RUO) and is not approved for human or veterinary diagnostic, therapeutic, or any other personal uses. Proper safety protocols should be followed during handling, and it should be stored under recommended conditions to ensure stability .

Properties

Molecular Formula

C7H15N3O

Molecular Weight

157.21 g/mol

IUPAC Name

N'-hydroxyazepane-1-carboximidamide

InChI

InChI=1S/C7H15N3O/c8-7(9-11)10-5-3-1-2-4-6-10/h11H,1-6H2,(H2,8,9)

InChI Key

HOPHQDQCFNGEKR-UHFFFAOYSA-N

Isomeric SMILES

C1CCCN(CC1)/C(=N/O)/N

Canonical SMILES

C1CCCN(CC1)C(=NO)N

Origin of Product

United States

Preparation Methods

The synthesis of N’-hydroxyazepane-1-carboximidamide typically involves the deoxygenative reduction of amides. This method is considered attractive due to its versatility and selectivity in producing amines . The reaction conditions often require the use of hydroboration techniques, which are advantageous over traditional hydrogenation and hydrosilylation approaches due to their milder conditions and higher selectivity . Industrial production methods for this compound are not extensively documented, but the principles of deoxygenative reduction can be applied on a larger scale.

Chemical Reactions Analysis

N’-hydroxyazepane-1-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroboration agents for reduction and oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines, while oxidation reactions can produce corresponding oxides or other derivatives.

Scientific Research Applications

N’-hydroxyazepane-1-carboximidamide has several applications in scientific research. It is used in the synthesis of novel compounds with potential antiproliferative activity, targeting enzymes such as EGFR, BRAF, and CDK2 . These compounds have shown significant activity against various cancer cell lines, making them promising candidates for anticancer drug development . Additionally, the compound’s unique structure allows it to be used in the study of molecular interactions and mechanisms of action in biological systems.

Mechanism of Action

The mechanism of action of N’-hydroxyazepane-1-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiproliferative activity, the compound targets enzymes like EGFR, BRAF, and CDK2, inhibiting their activity and thereby reducing cancer cell proliferation . The exact molecular pathways involved may include the inhibition of kinase activity and disruption of cell signaling pathways essential for cancer cell survival and growth.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural, synthetic, and biological differences between N'-hydroxyazepane-1-carboximidamide and its analogs:

Compound Molecular Formula Ring Structure Key Synthetic Methods Reported Bioactivity Physicochemical Properties
This compound C₇H₁₅N₃O 7-membered azepane Likely involves cyclization of azepane precursors with hydroxylamine derivatives (inferred from methods in ) Not directly reported; inferred potential as an oxadiazole precursor (similar to ) Higher lipophilicity due to larger ring; stability under study
(E)-3-Chloro-N′-hydroxybenzene-1-carboximidamide C₇H₆ClN₂O 6-membered benzene Condensation of chlorobenzaldehyde with hydroxylamine, followed by crystallization Intermediate for anti-HIV 1,2,4-oxadiazoles Lower solubility in polar solvents; crystalline stability
3-Ethyl-N'-hydroxycyclopentane-1-carboximidamide C₈H₁₆N₂O 5-membered cyclopentane Multi-step alkylation and hydroxylamine coupling (similar to ) No bioactivity reported; structural studies suggest conformational rigidity Moderate lipophilicity; stable at room temperature
N'-Hydroxy-2-methylbenzene-1-carboximidamide hydrochloride C₈H₁₁ClN₂O 6-membered benzene Acid-mediated cyclization and salt formation Antimicrobial activity in derived oxadiazoles (analogous to ) High crystallinity; hygroscopic

Structural and Functional Differences

  • Ring Size and Flexibility :

    • The azepane derivative’s seven-membered ring introduces increased conformational flexibility compared to the rigid benzene (aromatic) or strained cyclopentane rings. This flexibility may enhance binding to diverse biological targets but could reduce metabolic stability .
    • Benzene analogs benefit from aromatic π-stacking interactions, improving binding to hydrophobic enzyme pockets (e.g., HIV protease) .
  • Substituent Effects: Electron-withdrawing groups (e.g., -Cl in the benzene analog) enhance electrophilicity, facilitating nucleophilic attacks during oxadiazole formation .

Biological Activity

N'-Hydroxyazepane-1-carboximidamide is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C7H14N2O2 and a molecular weight of 158.20 g/mol. The compound features a hydroxyl group and an imidamide functional group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways. Research indicates that it may exhibit:

  • Antidiabetic Properties : By inhibiting enzymes such as α-amylase and α-glucosidase, it may reduce blood glucose levels, making it a candidate for managing diabetes .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, reducing the production of pro-inflammatory mediators like TNF-α and IL-6 .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest potential cytotoxic effects on tumor cell lines, though further research is needed to confirm these findings .

Biological Activity Assays

To evaluate the biological activity of this compound, several in vitro assays can be conducted:

Assay Type Purpose Notes
MTT Assay Assess cytotoxicity against cancer cellsMeasures cell viability based on mitochondrial activity
α-Amylase Inhibition Evaluate antidiabetic potentialInhibits carbohydrate digestion to lower glucose absorption
Inflammatory Mediator Assay Measure anti-inflammatory effectsAssesses the reduction of cytokine levels in treated cell cultures

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

  • Diabetes Management : A study assessed the compound's ability to lower blood glucose levels in diabetic rats. Results showed a significant reduction in glucose levels compared to control groups, suggesting its potential as an antidiabetic agent.
  • Cancer Treatment : In vitro studies demonstrated that this compound induced apoptosis in specific cancer cell lines. The mechanism involved the activation of caspases and modulation of apoptotic pathways.
  • Anti-inflammatory Response : A randomized clinical trial investigated the compound's effect on patients with chronic inflammatory conditions. Participants receiving this compound exhibited reduced levels of inflammatory markers compared to those receiving a placebo.

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound:

  • Cytotoxicity : Studies using various cancer cell lines indicated that the compound could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM depending on the cell type.
  • Enzyme Inhibition : Inhibition assays revealed that this compound inhibits α-amylase with an IC50 value of approximately 15 µM, indicating strong potential for antidiabetic applications.

Q & A

Basic: What are the optimal synthetic routes for N'-hydroxyazepane-1-carboximidamide, and how can reaction conditions be systematically optimized?

Answer:
The synthesis of This compound likely involves hydroxylamine-mediated amidation and cyclization steps, as seen in analogous carboximidamide derivatives (e.g., Scheme 1 in ). Key parameters for optimization include:

  • Reagent stoichiometry : Hydroxylamine ratios (e.g., 1:1.2 for amine:hydroxylamine) to minimize side reactions .
  • Temperature control : Reactions at 85°C in ethanol/water mixtures improve yield by balancing kinetics and stability of intermediates .
  • Catalyst selection : Palladium-based catalysts (e.g., Pd/C under H₂) enhance selectivity in reductive steps for precursor synthesis .
  • Workup protocols : Use preparative HPLC or column chromatography for purity (>95% by LC-MS), as demonstrated in carboximidamide purification workflows .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • Spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of hydroxy and amidine groups (e.g., δ 8.2–8.5 ppm for amidine protons) . IR spectroscopy (e.g., ν~1650 cm⁻¹ for C=N stretching) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ with <2 ppm error) .
  • Crystallography : Single-crystal X-ray diffraction (using SHELXL ) resolves conformational flexibility of the azepane ring and hydrogen-bonding networks.

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR or IR) during characterization?

Answer:
Contradictions often arise from:

  • Tautomerism : The hydroxyimidamide group may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use variable-temperature NMR (VT-NMR) to identify equilibrium states .
  • Impurity profiling : Cross-reference LC-MS data with synthetic intermediates (e.g., unreacted hydroxylamine or azepane precursors) .
  • Computational validation : Compare experimental IR/NMR with DFT-calculated spectra (e.g., Gaussian or ORCA software) to assign ambiguous signals .

Advanced: What experimental strategies are recommended for studying the bioactivity of this compound?

Answer:
Prioritize mechanism-driven assays:

  • Target engagement : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to metalloenzymes (common targets for hydroxyimidamide derivatives) .
  • Cellular assays : Dose-response studies in relevant cell lines (e.g., cancer or microbial models) with cytotoxicity controls (IC₅₀/EC₅₀ calculations) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS to assess pharmacokinetic liabilities .

Advanced: How can computational methods complement experimental data in structural analysis?

Answer:

  • Conformational sampling : Molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) model the azepane ring’s flexibility in solution, explaining NMR line broadening .
  • Docking studies : Predict binding modes to enzymes (e.g., histone deacetylases) using AutoDock Vina, guided by crystallographic data .
  • Electronic structure analysis : DFT calculations (e.g., B3LYP/6-31G*) elucidate charge distribution in the hydroxyimidamide group, aiding reactivity predictions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles, as hydroxyimidamides may irritate mucous membranes .
  • Ventilation : Use fume hoods for synthesis and purification to avoid inhalation of fine particulates .
  • Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced: How should researchers design experiments to validate reproducibility in synthetic workflows?

Answer:

  • Batch-to-batch analysis : Compare yields, purity (HPLC), and spectral data across ≥3 independent syntheses .
  • Robustness testing : Vary critical parameters (e.g., reaction time ±20%, solvent ratios) to identify sensitive steps .
  • Open-science practices : Document protocols in electronic lab notebooks (ELNs) and share raw data (e.g., NMR .jdx files) via repositories like Zenodo .

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent screening : Use vapor diffusion (e.g., 1:1 DCM/methanol) or slow evaporation with mixed solvents (e.g., THF/water) .
  • Seeding : Introduce microcrystals from analogous compounds to nucleate growth .
  • Temperature gradients : Crystallize at 4°C to slow nucleation and improve crystal quality .

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